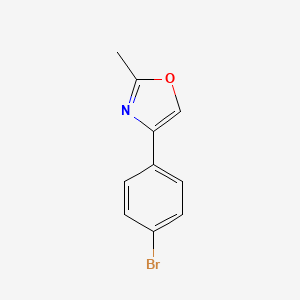

4-(4-Bromophenyl)-2-methyl-1,3-oxazole

Übersicht

Beschreibung

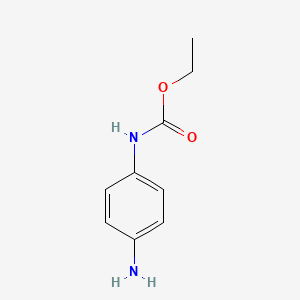

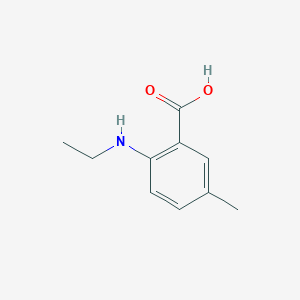

4-(4-Bromophenyl)-2-methyl-1,3-oxazole is a useful research compound. Its molecular formula is C10H8BrNO and its molecular weight is 238.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticonvulsant Activity

4-(4-Bromophenyl)-2-methyl-1,3-oxazole derivatives have been studied for their potential anticonvulsant activity. For instance, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester demonstrated significant protective effects in rat models without noticeable neurotoxicity, indicating a potential application in epilepsy treatment (Unverferth et al., 1998).

Electronic and Optical Properties

Oxazole derivatives like this compound are being investigated for their electro-optical, charge transport, and nonlinear optical properties. These properties make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (Irfan et al., 2018).

Antiprotozoal Activity

Some oxazole derivatives exhibit antiprotozoal activity against organisms like Giardia lamblia and Trichomonas vaginalis. This suggests their potential as therapeutic agents in treating protozoal infections (Carballo et al., 2017).

Synthesis Methods

Research has been conducted to develop efficient methods for synthesizing various oxazole derivatives, including those with bromophenyl groups. These methods aim to improve yields and regioselectivity, which is crucial for the development of pharmaceuticals and other chemical products (Yamane et al., 2004).

Veterinary Medicine Applications

In veterinary medicine, certain this compound derivatives are being explored for their effectiveness in treating animal diseases, including their impact on the blood morphology and biochemical indicators in animals (Ohloblina et al., 2022).

Fluorescent Probes

Some oxazole-4-carboxylate derivatives exhibit high fluorescence quantum yields, making them suitable as fluorescent probes in various applications, including in peptide research (Ferreira et al., 2010).

Antimicrobial Properties

Research on N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine derivatives, which are related to oxazoles, shows potential in developing antimicrobial agents, particularly against Gram-positive pathogens (Apostol et al., 2022).

Wirkmechanismus

Target of Action

Similar compounds have shown potent antileishmanial and antimalarial activities

Mode of Action

A molecular docking study conducted on a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound might interact with its targets, leading to changes in their function.

Biochemical Pathways

Similar compounds have shown inhibition effects against plasmodium berghei , suggesting that they may interfere with the life cycle of the parasite or disrupt essential biochemical pathways.

Pharmacokinetics

Similar compounds have been studied in vitro for their metabolism by cytochrome p-450-dependent monooxygenases in rat hepatic microsomes . This suggests that the compound might be metabolized in a similar manner, but more research is needed to confirm this.

Result of Action

albicans and potent antileishmanial activity . This suggests that the compound might have similar effects, but more research is needed to confirm this.

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-bromophenyl)-2-methyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-7-12-10(6-13-7)8-2-4-9(11)5-3-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUNURROGBCFQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CO1)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512084 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22091-49-2 | |

| Record name | 4-(4-Bromophenyl)-2-methyl-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512084 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bromo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1281521.png)

![3-Amino-1-[4-(dimethylamino)phenyl]thiourea](/img/structure/B1281535.png)

![2-Azabicyclo[2.2.1]hept-5-ene hydrochloride](/img/structure/B1281542.png)